Ethyl 1-aminocyclopropanecarboxylate

Vue d'ensemble

Description

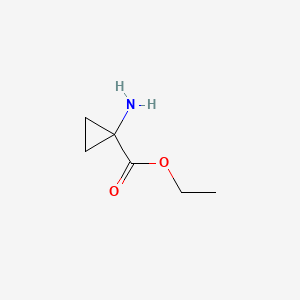

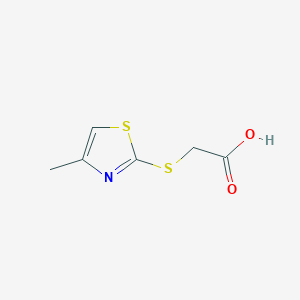

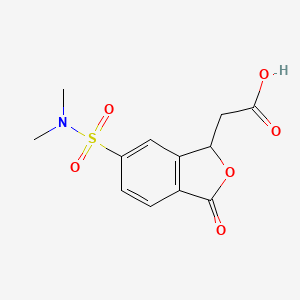

Ethyl 1-aminocyclopropanecarboxylate is a chemical compound with the molecular formula C6H11NO2 . It is also known as 1-Aminocyclopropyl carboxylic acid ethyl ester . The compound is related to a class of proteins known as 1-aminocyclopropane-1-carboxylate oxidase (ACO), which is required in the final step of production of ethylene .

Synthesis Analysis

The synthesis of Ethyl 1-aminocyclopropanecarboxylate is related to the production of ethylene. A class of proteins, 1-aminocyclopropane-1-carboxylate oxidase (ACO), is required in the final step of production of ethylene from its immediate precursor 1-aminocyclopropane-1-carboxylic acid (ACC) . In another study, an efficient manufacturing method of intermediate for (1R,2S)-VCPA by enzymatic desymmetrization of a malonate diester derivative was developed .

Molecular Structure Analysis

The molecular structure of Ethyl 1-aminocyclopropanecarboxylate is represented by the formula C6H11NO2 . The compound has a molecular weight of 129.16 g/mol .

Chemical Reactions Analysis

The chemical reactions involving Ethyl 1-aminocyclopropanecarboxylate are related to the production of ethylene. The compound is functionally related to a cyclopropanecarboxylate . It is also used in solution phase peptide synthesis .

Physical And Chemical Properties Analysis

Ethyl 1-aminocyclopropanecarboxylate is a white, yellow solid, powder . It has a melting point of 114-120 °C . The compound has a molecular weight of 129.16 g/mol, and its exact mass is 129.078978594 g/mol .

Applications De Recherche Scientifique

Application 1: Ethylene Agonist in Plant Physiology

- Summary of the Application: Methyl-ACC, a structural analog of ACC, has been identified as an agonist of ethylene response in plants . It triggers enhanced ethylene-related responses in plants similar to the effects of ACC .

- Methods of Application: The study involved treating plants with methyl-ACC and observing the resulting ethylene-related responses . These responses included restrained root elongation, increased root hair number, promoted dark-induced leaf senescence, and accelerated ripening of postharvest tomato fruit .

- Results or Outcomes: A higher amount of ethylene release was detected from the tomato leaves treated with methyl-ACC than from the mock control . RT-qPCR revealed a generally upregulated expression of the ethylene biosynthesis genes in detached tomato leaves under methyl-ACC treatment .

Application 2: Ethylene-Independent Growth Regulator

- Summary of the Application: ACC, the direct precursor of the plant hormone ethylene, has been found to play a signaling role independent of ethylene biosynthesis . This suggests that ACC could have a role as an ethylene-independent growth regulator .

- Methods of Application: The study involved a review of current knowledge of ACC as an ethylene precursor, and new findings with regards to the post-translational modifications of ACS proteins and ACC transport .

- Results or Outcomes: The study summarized the role of ACC in regulating plant development, and its involvement in cell wall signaling, guard mother cell division, and pathogen virulence .

Application 3: Plant Growth Regulator

- Summary of the Application: Methyl-ACC, a structural analog of ACC, has been identified as a potential plant growth regulator (PGR) for the agricultural and postharvest industries . It triggers enhanced ethylene-related responses in plants, such as restrained root elongation, increased root hair number, promoted dark-induced leaf senescence, and accelerated ripening of postharvest tomato fruit .

- Methods of Application: The study involved treating plants with methyl-ACC and observing the resulting ethylene-related responses . These responses were measured using various methods, including RT-qPCR to analyze the expression of ethylene biosynthesis genes, and in vivo and in vitro enzymatic activity analyses .

- Results or Outcomes: A higher amount of ethylene release was detected from the tomato leaves treated with methyl-ACC than from the mock control . The study offers a promising new PGR and adds to the current knowledge on the structure–function-regulation relationship of compounds associated with ethylene biosynthesis .

Application 4: Chlorophyll Content Measurement

- Summary of the Application: ACC and its derivatives have been used in studies to measure chlorophyll content in plants . This is important for understanding plant health and productivity.

- Methods of Application: The study involved treating plants with ACC or its derivatives and then measuring the chlorophyll content .

- Results or Outcomes: The results of these studies can provide valuable insights into plant health and productivity .

Safety And Hazards

Ethyl 1-aminocyclopropanecarboxylate is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to use personal protective equipment, avoid dust formation, and avoid breathing vapours, mist or gas .

Propriétés

IUPAC Name |

ethyl 1-aminocyclopropane-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO2/c1-2-9-5(8)6(7)3-4-6/h2-4,7H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDKHZRAIKUTQLE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1(CC1)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H11NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00327704 | |

| Record name | ethyl 1-aminocyclopropanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00327704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

129.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1-aminocyclopropanecarboxylate | |

CAS RN |

72784-47-5 | |

| Record name | ethyl 1-aminocyclopropanecarboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00327704 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-Phenyl-4-([1,3,4]thiadiazol-2-ylcarbamoyl)-butyric acid](/img/structure/B1297142.png)

![4-(2,5-Dioxo-hexahydro-imidazo[4,5-d]imidazol-1-yl)-butyric acid](/img/structure/B1297151.png)

![4-[(Diethylamino)methyl]-5-ethyl-2-furoic acid](/img/structure/B1297156.png)